3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione
描述
属性
IUPAC Name |
3-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-16-7-8-17(2)20(15-16)25-11-13-26(14-12-25)21(28)9-10-27-22(29)18-5-3-4-6-19(18)24-23(27)30/h3-8,15H,9-14H2,1-2H3,(H,24,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPRLGTUMPIJJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family and has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinazoline core with a piperazine moiety and a 2,5-dimethylphenyl group. The molecular formula is with a molecular weight of approximately 382.46 g/mol. The presence of these functional groups contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may exert its effects by:
- Inhibition of Protein Kinases: The compound has been shown to bind to various protein kinases, inhibiting their activity and thereby modulating cellular signaling pathways involved in growth and proliferation.
- Antimicrobial Activity: Studies have demonstrated that quinazoline derivatives can act as inhibitors of bacterial gyrase and DNA topoisomerase IV, which are essential for bacterial DNA replication. This suggests potential applications in developing new antimicrobial agents .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial activity of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. For instance:
- In vitro Studies: The compound exhibited moderate antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 9 mm to 15 mm depending on the concentration used .
- Comparison with Standard Drugs: In comparative studies, certain derivatives showed efficacy comparable to standard antibiotics like ampicillin and vancomycin, indicating their potential as alternative therapeutic agents .
Anti-inflammatory Effects
Emerging research highlights the anti-inflammatory properties of quinazoline derivatives:
- Cytokine Inhibition: Some derivatives have been shown to inhibit nitric oxide (NO) synthesis and interleukin-6 (IL-6) secretion in murine macrophages, suggesting their potential use in treating inflammatory conditions without significant immunotoxicity .
- Animal Model Studies: In models of acute lung injury induced by lipopolysaccharides (LPS), quinazoline derivatives demonstrated the ability to reduce neutrophil infiltration and tissue damage, indicating their therapeutic potential in managing acute inflammatory responses .
Study on Antimicrobial Activity
A study conducted on a series of quinazoline derivatives revealed that compounds modified at specific positions exhibited enhanced antimicrobial activity. For example:
| Compound | Target Bacteria | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|---|
| Compound 13 | Staphylococcus aureus | 9 | 65 |
| Compound 15 | Escherichia coli | 15 | 75 |
| Compound 14a | Candida albicans | 11 | 70 |
This table illustrates the varying degrees of effectiveness among different derivatives against specific bacterial strains .
Study on Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of a related quinazoline derivative (compound 4a), which demonstrated:
相似化合物的比较
Core Structure Variations
The quinazoline-2,4-dione core distinguishes this compound from other quinazoline derivatives, such as quinazolin-4(3H)-one (), which lacks the 2,4-dione configuration. For example, 6,8-dibromo-2-methylquinazolin-4(3H)-one () exhibits antitumor activity attributed to bromine substituents, but its lack of a dione core may limit interaction versatility .
Piperazine Substituent Effects
The piperazine group in the target compound is substituted with a 2,5-dimethylphenyl group. This contrasts with analogs like 3-{2-[4-(4-chlorobenzyl)piperazin-1-yl]-2-oxoethyl}quinazoline-2,4-dione (Compound 7, ), which features a 4-chlorobenzyl substituent. Key differences include:
- Electron effects : The dimethylphenyl group (electron-donating) may reduce piperazine basicity compared to the electron-withdrawing chloro group in Compound 7, altering receptor affinity.
Compound 7 demonstrated potent cytotoxicity (IC50: 2.5–6.8 µM against HUH-7, MCF-7, and HCT-116 cells) , suggesting that the target compound’s dimethylphenyl substitution might trade potency for improved selectivity or pharmacokinetics.
Side Chain Modifications
The target compound’s 3-oxopropyl linker contrasts with the 2-oxoethyl chain in ’s derivatives. The longer propyl chain could enhance flexibility, enabling interactions with deeper binding sites. However, excessive flexibility might reduce binding efficiency compared to shorter, rigid chains.
Heterocyclic Systems with Piperazine Moieties
Piperazine-substituted heterocycles in , such as 6-[[3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl]amino]-1,3-dimethyluracil, share structural motifs but differ in core (uracil vs. quinazoline-dione). The uracil core’s reduced aromaticity may limit intercalation with DNA compared to quinazoline-dione’s planar structure .
Data Table: Structural and Activity Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
